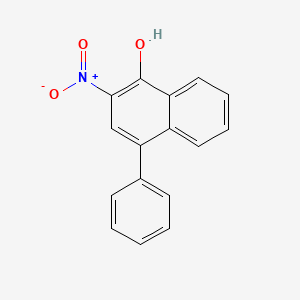
2-Nitro-4-phenylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Nitro-4-phénylnaphtalène-1-ol est un composé organique de formule moléculaire C16H11NO3 et de masse moléculaire 265,26 g/mol . Il s'agit d'un dérivé du naphtalène, caractérisé par la présence d'un groupe nitro en position deux et d'un groupe phényle en position quatre sur le cycle naphtalène, ainsi que d'un groupe hydroxyle en position un . Ce composé est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Nitro-4-phénylnaphtalène-1-ol implique généralement la nitration du 4-phénylnaphtalène-1-ol. La nitration peut être réalisée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique sous des conditions de température contrôlées . La réaction est exothermique et nécessite une surveillance minutieuse pour éviter la sur-nitration ou la décomposition du produit.
Méthodes de production industrielle
La production industrielle du 2-Nitro-4-phénylnaphtalène-1-ol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour assurer un rendement élevé et une pureté du produit final. Le composé est généralement purifié par recristallisation ou techniques chromatographiques pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Nitro-4-phénylnaphtalène-1-ol subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Réduction : Hydrogène gazeux avec Pd/C ou SnCl2 dans HCl.
Substitution : Divers nucléophiles en conditions basiques ou acides.
Oxydation : KMnO4 ou CrO3 en conditions acides ou neutres.
Principaux produits
Réduction : 2-Amino-4-phénylnaphtalène-1-ol.
Substitution : Dérivés avec différents groupes fonctionnels remplaçant le groupe hydroxyle.
Oxydation : Dérivés de la naphtoquinone.
Applications de la recherche scientifique
Le 2-Nitro-4-phénylnaphtalène-1-ol est utilisé dans diverses applications de recherche scientifique, notamment :
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-Nitro-4-phénylnaphtalène-1-ol implique son interaction avec diverses cibles moléculaires et voies. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à des effets biologiques . Le groupe hydroxyle du composé peut également participer à des liaisons hydrogène et à d'autres interactions avec les molécules biologiques, influençant son activité .
Applications De Recherche Scientifique
2-Nitro-4-phenylnaphthalen-1-ol is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Nitro-4-phenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .
Comparaison Avec Des Composés Similaires
Le 2-Nitro-4-phénylnaphtalène-1-ol peut être comparé à d'autres dérivés du naphtalène, tels que :
2-Nitronaphtalène : N'a pas les groupes phényle et hydroxyle, ce qui le rend moins réactif dans certaines réactions chimiques.
4-Phénylnaphtalène-1-ol : N'a pas le groupe nitro, ce qui donne des propriétés chimiques et biologiques différentes.
2-Amino-4-phénylnaphtalène-1-ol :
Ces comparaisons mettent en évidence la combinaison unique de groupes fonctionnels dans le 2-Nitro-4-phénylnaphtalène-1-ol, qui contribue à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H11NO3 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-nitro-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H11NO3/c18-16-13-9-5-4-8-12(13)14(10-15(16)17(19)20)11-6-2-1-3-7-11/h1-10,18H |
Clé InChI |
QEDHYRZUZPLYHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















